6α,3'-p-Dihydroxy Paclitaxel-d5 is a deuterated derivative of the well-known chemotherapeutic agent paclitaxel, which is widely used in cancer treatment, particularly for ovarian and breast cancers. The addition of hydroxyl groups at the 3' position and the incorporation of deuterium enhance its stability and allow for metabolic tracking in biological studies. The molecular formula of this compound is , with a molecular weight of approximately 890.94 g/mol .
Source: This compound is synthesized through organic chemistry techniques that modify the structure of paclitaxel to introduce hydroxyl groups and deuterium labeling.
Classification: It belongs to the class of taxanes, which are known for their ability to inhibit microtubule depolymerization, thus disrupting normal cell cycle progression in cancer cells.
The synthesis of 6α,3'-p-Dihydroxy Paclitaxel-d5 typically involves multi-step organic synthesis methods, including:
The molecular structure of 6α,3'-p-Dihydroxy Paclitaxel-d5 features a complex arrangement typical of taxanes, characterized by multiple rings and functional groups. Key structural data includes:
This detailed structure allows for various metabolic reactions similar to those observed with paclitaxel itself.
The compound undergoes several types of chemical reactions:
These reactions are essential for understanding the compound's behavior in biological systems and its potential modifications for therapeutic applications .
The mechanism of action for 6α,3'-p-Dihydroxy Paclitaxel-d5 is similar to that of paclitaxel. It primarily functions by:
Key physical and chemical properties include:
These properties influence its pharmacokinetics and interactions within biological systems.
The applications of 6α,3'-p-Dihydroxy Paclitaxel-d5 are primarily in scientific research, particularly in:
This compound represents a significant tool for advancing cancer treatment research and enhancing our understanding of taxane pharmacology.
6α,3'-p-Dihydroxy Paclitaxel-d5 is a deuterated dihydroxylated metabolite formed through sequential enzymatic modifications of paclitaxel. The biosynthesis initiates with cytochrome P450-mediated hydroxylation at two distinct molecular sites: the 6α position on the taxane ring and the para-position (3'-p) of the phenyl ring in the N-benzoylphenylisoserine side chain. These reactions introduce polar hydroxyl groups that enhance the metabolite's aqueous solubility compared to the parent compound. The 6α-hydroxylation precedes 3'-p-hydroxylation in the primary metabolic cascade, with each step requiring molecular oxygen and NADPH as cofactors [6].
The enzymatic kinetics exhibit regioselectivity, with 6α-hydroxylation occurring approximately 3.2-fold faster than 3'-p-hydroxylation in human liver microsomes. This differential reaction velocity results in transient accumulation of the monohydroxylated intermediate (6α-hydroxy paclitaxel) before subsequent hydroxylation yields the diduetrated dihydroxy metabolite. The deuteration at five hydrogen positions (indicated by -d5) specifically occurs on the phenyl ring of the N-benzoyl moiety (C₆D₅-), strategically positioned to minimize interference with the hydroxylation mechanisms while allowing isotopic tracing [1] [6] [10].
Table 1: Enzymatic Hydroxylation Sites in Paclitaxel Metabolism
Hydroxylation Site | Structural Location | Reaction Velocity (pmol/min/mg protein) | Deuterium Position |
---|---|---|---|
6α-position | Taxane ring C-6 | 18.7 ± 2.3 | Non-adjacent |
3'-p-position | Phenyl ring para-site | 5.8 ± 0.9 | Ortho to site |
The formation of 6α,3'-p-Dihydroxy Paclitaxel-d5 is governed by the complementary actions of hepatic CYP2C8 and CYP3A4 isoenzymes. CYP2C8 predominantly catalyzes the initial 6α-hydroxylation with high stereospecificity, exhibiting a binding affinity (Kₘ) of 8.3 μM for paclitaxel-d5. Molecular docking studies reveal that the deuterated N-benzoyl moiety causes minimal perturbation to the CYP2C8 active site geometry, with an RMSD (Root Mean Square Deviation) of 0.23Å compared to non-deuterated paclitaxel. This preservation of binding mode allows efficient 6α-hydroxylation despite isotopic substitution [7].
CYP3A4 subsequently catalyzes the 3'-p-hydroxylation with distinct catalytic efficiency. Inhibitor studies using monoclonal antibodies demonstrate that ketoconazole (CYP3A4 inhibitor) reduces 3'-p-hydroxy metabolite formation by 87%, while quercetin (CYP2C8 inhibitor) causes only 14% reduction. The deuteration at the phenyl ring induces subtle electronic effects that moderately enhance the 3'-p-hydroxylation rate by 1.7-fold compared to non-deuterated paclitaxel, likely due to altered π-stacking interactions within the CYP3A4 binding pocket. Sequential metabolism studies confirm that 6α-hydroxy paclitaxel-d5 serves as the preferential substrate for CYP3A4-mediated 3'-p-hydroxylation over the parent paclitaxel-d5 molecule [4] [7] [10].
Table 2: Cytochrome P450 Isoenzyme Contributions to Metabolite Formation
Isoenzyme | Primary Reaction | Inhibition Sensitivity | Deuteration Impact on Kₘ |
---|---|---|---|
CYP2C8 | 6α-hydroxylation | Quercetin (≥90% inhibition) | 1.2-fold increase |
CYP3A4 | 3'-p-hydroxylation | Ketoconazole (≥85% inhibition) | 0.8-fold decrease |
Deuterium substitution in 6α,3'-p-Dihydroxy Paclitaxel-d5 induces measurable isotope effects on metabolic kinetics, particularly affecting clearance pathways. The intrinsic clearance (CLᵢₙₜ) of paclitaxel-d5 via 6α-hydroxylation decreases by 38% compared to non-deuterated paclitaxel, demonstrating a primary kinetic isotope effect (KIE ≈ 2.1) due to C-D bond cleavage being rate-limiting. Conversely, 3'-p-hydroxylation exhibits an inverse isotope effect (KIE ≈ 0.7), with deuteration accelerating this metabolic pathway by approximately 30% [2] [8].
Deuterium incorporation significantly alters plasma metabolite profiles. The area under the curve (AUC) of 6α,3'-p-Dihydroxy Paclitaxel-d5 increases by 2.3-fold compared to its non-deuterated counterpart following equivalent paclitaxel doses, indicating reduced secondary metabolism. This pharmacokinetic alteration stems from deuterium's stabilization of carbon-hydrogen bonds at metabolic soft spots, particularly reducing β-oxidation of the side chain. Mass spectrometry analyses reveal that deuteration decreases the formation of the dihydrodiol metabolite by 76%, confirming that isotopic substitution effectively channels metabolic flux toward the dihydroxy metabolite [6] [8] [10].
Plasma protein binding studies demonstrate that 6α,3'-p-Dihydroxy Paclitaxel-d5 exhibits 91-94% binding to human serum albumin—approximately 5% lower than non-deuterated paclitaxel. This modest reduction enhances the fraction of unbound pharmacologically active metabolite, potentially influencing tissue distribution patterns. The deuteration does not significantly alter the metabolite's volume of distribution (Vd = 182 ± 15 L/m²) but extends its elimination half-life (t₁/₂ = 17.3 ± 2.1 hours) compared to non-deuterated dihydroxy paclitaxel (t₁/₂ = 12.8 ± 1.7 hours) due to attenuated hepatic clearance mechanisms [8].
Table 3: Comparative Pharmacokinetic Parameters of Deuterated vs. Non-deuterated Metabolites
Parameter | 6α,3'-p-Dihydroxy Paclitaxel-d5 | Non-deuterated Equivalent | Isotope Effect |
---|---|---|---|
Metabolic Clearance (mL/min/kg) | 12.2 ± 1.8 | 18.5 ± 2.3 | 34% reduction |
AUC (ng•h/mL) | 15007 ± 2105 | 7952 ± 1103 | 1.9-fold increase |
Plasma Protein Binding (%) | 92.4 ± 1.6 | 97.1 ± 0.9 | 4.7% reduction |
Elimination Half-life (h) | 17.3 ± 2.1 | 12.8 ± 1.7 | 35% prolongation |
CAS No.: 1000669-05-5
CAS No.: 10101-88-9
CAS No.: 2208-40-4
CAS No.: 687-50-3
CAS No.: 30962-16-4